molecular formula C12H15NO5 B14615094 Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate CAS No. 59300-72-0

Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate

Cat. No.: B14615094
CAS No.: 59300-72-0
M. Wt: 253.25 g/mol
InChI Key: GLIKQDAHVIDUKD-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-6-propylpyridine-3,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-oxo-6-propylpyridine-3,4-dicarboxylate.

    Reduction: Dimethyl 5-hydroxy-6-propylpyridine-3,4-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,4’-biphenyldicarboxylate: Another ester derivative with similar structural features but different biological activity.

    Diethyl 2,6-dimethyl-4-(4-substituted phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Compounds with similar core structures but varying substituents that affect their properties.

Uniqueness

Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl and ester groups provide versatile sites for further chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

59300-72-0

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C12H15NO5/c1-4-5-8-10(14)9(12(16)18-3)7(6-13-8)11(15)17-2/h6,14H,4-5H2,1-3H3

InChI Key

GLIKQDAHVIDUKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC

Origin of Product

United States

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